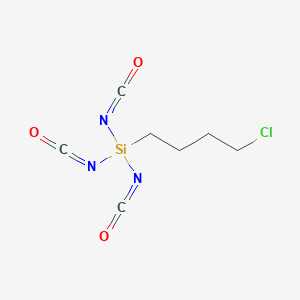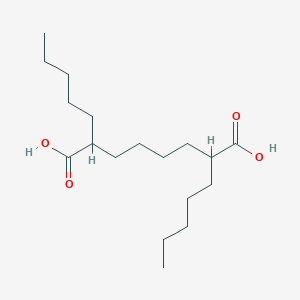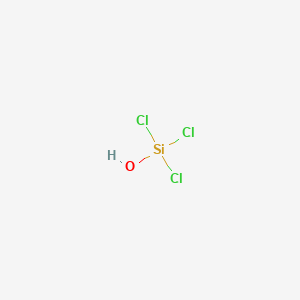
Dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- is a polycyclic heterocyclic organic compound It is a derivative of dibenzo-1,4-dioxin, where the benzene rings are connected by a 1,4-dioxin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- typically involves the chlorination and methoxylation of dibenzo-1,4-dioxin. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and methoxylation agents like dimethyl sulfate or methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in changes in gene expression, oxidative stress, and other cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibenzo-1,4-dioxin
- 2,3,7,8-Tetrachlorodibenzodioxin
- Polychlorinated dibenzodioxins
Uniqueness
Dibenzo(b,e)(1,4)dioxin, 2,3,7-trichloro-8-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and specific chlorination pattern differentiate it from other similar compounds, influencing its reactivity and interactions with biological systems.
Eigenschaften
CAS-Nummer |
81381-85-3 |
|---|---|
Molekularformel |
C13H7Cl3O3 |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
2,3,7-trichloro-8-methoxydibenzo-p-dioxin |
InChI |
InChI=1S/C13H7Cl3O3/c1-17-9-5-13-12(4-8(9)16)18-10-2-6(14)7(15)3-11(10)19-13/h2-5H,1H3 |
InChI-Schlüssel |
RCGFDZSHRKIZCR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)OC3=CC(=C(C=C3O2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)


![3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14428275.png)





![5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate](/img/structure/B14428297.png)



![2-pyrrolidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride](/img/structure/B14428318.png)
